molecular formula C17H13Cl2NO5 B3614684 1,4-DIMETHYL 2-(2,5-DICHLOROBENZAMIDO)BENZENE-1,4-DICARBOXYLATE

1,4-DIMETHYL 2-(2,5-DICHLOROBENZAMIDO)BENZENE-1,4-DICARBOXYLATE

Cat. No.: B3614684
M. Wt: 382.2 g/mol
InChI Key: WKHZDFXXVNGQBR-UHFFFAOYSA-N
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Description

1,4-DIMETHYL 2-(2,5-DICHLOROBENZAMIDO)BENZENE-1,4-DICARBOXYLATE is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes two methyl groups, a dichlorobenzamido group, and two carboxylate groups attached to a benzene ring.

Properties

IUPAC Name

dimethyl 2-[(2,5-dichlorobenzoyl)amino]benzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2NO5/c1-24-16(22)9-3-5-11(17(23)25-2)14(7-9)20-15(21)12-8-10(18)4-6-13(12)19/h3-8H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHZDFXXVNGQBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-DIMETHYL 2-(2,5-DICHLOROBENZAMIDO)BENZENE-1,4-DICARBOXYLATE typically involves multiple steps, including electrophilic aromatic substitution and amide formation The process begins with the chlorination of 1,4-dimethylbenzene to introduce the dichloro groupsFinally, the carboxylate groups are introduced via esterification reactions .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the intermediate compounds and to minimize side reactions. Common reagents used include chlorinating agents, amines, and carboxylic acids .

Chemical Reactions Analysis

Types of Reactions

1,4-DIMETHYL 2-(2,5-DICHLOROBENZAMIDO)BENZENE-1,4-DICARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,4-DIMETHYL 2-(2,5-DICHLOROBENZAMIDO)BENZENE-1,4-DICARBOXYLATE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-DIMETHYL 2-(2,5-DICHLOROBENZAMIDO)BENZENE-1,4-DICARBOXYLATE involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It also affects cellular pathways by modulating signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethyl-2,5-dichlorobenzene: Similar structure but lacks the benzamido and carboxylate groups.

    1,4-Dimethyl-2,5-diaminobenzene: Contains amino groups instead of dichloro groups.

    1,4-Dimethylbenzene-1,4-dicarboxylate: Similar but lacks the benzamido group

Uniqueness

1,4-DIMETHYL 2-(2,5-DICHLOROBENZAMIDO)BENZENE-1,4-DICARBOXYLATE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-DIMETHYL 2-(2,5-DICHLOROBENZAMIDO)BENZENE-1,4-DICARBOXYLATE
Reactant of Route 2
Reactant of Route 2
1,4-DIMETHYL 2-(2,5-DICHLOROBENZAMIDO)BENZENE-1,4-DICARBOXYLATE

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